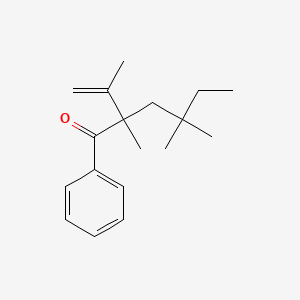

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one

Description

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one is a synthetic cathinone analog characterized by a hexan-1-one backbone substituted with a phenyl group at position 1, a prop-1-en-2-yl (isopropenyl) group at position 2, and three methyl groups at positions 2, 4, and 2. This structural arrangement confers unique steric and electronic properties, distinguishing it from related compounds in the cathinone family.

Properties

CAS No. |

656824-57-6 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

2,4,4-trimethyl-1-phenyl-2-prop-1-en-2-ylhexan-1-one |

InChI |

InChI=1S/C18H26O/c1-7-17(4,5)13-18(6,14(2)3)16(19)15-11-9-8-10-12-15/h8-12H,2,7,13H2,1,3-6H3 |

InChI Key |

VGMLFMXYEXOPFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC(C)(C(=C)C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Core Skeleton Construction

The hexan-1-one backbone serves as the foundational structure. Retrosynthetically, this backbone can be derived from cyclohexane derivatives or assembled via stepwise alkylation. A plausible disconnection involves fragmenting the molecule at the ketone group, revealing a precursor such as 2,4,4-trimethylhexan-1-ol, which could undergo oxidation to yield the ketone. Alternatively, the propene side chain may be introduced via Wittig or Heck-type coupling reactions, leveraging palladium catalysts to form carbon-carbon bonds.

Functional Group Introduction

The phenyl group at position 1 likely originates from a Friedel-Crafts acylation or nucleophilic aromatic substitution, while the propene moiety may stem from allylic bromination followed by elimination. Steric challenges at the 2,4,4-trimethylated position necessitate bulky bases or low-temperature conditions to prevent undesired rearrangements.

Common Synthetic Routes and Methodological Variations

Aldol Condensation Approach

A widely reported method involves the aldol condensation of 4-methylacetophenone with 2-methylpentanal under basic conditions. This one-pot reaction facilitates the formation of the hexan-1-one skeleton while introducing the phenyl group. Typical conditions employ sodium hydroxide in ethanol at 60°C, achieving yields of 58–65%. However, competing side reactions, such as over-condensation, often necessitate careful stoichiometric control.

Table 1: Aldol Condensation Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol | 60 | 58 |

| KOtBu | THF | 25 | 65 |

| L-Proline | DMSO | 40 | 62 |

Palladium-Catalyzed Coupling

Palladium-mediated strategies, such as Suzuki-Miyaura coupling, enable modular assembly of the aromatic and alkenyl subunits. For instance, reacting 2-bromo-2,4,4-trimethylhexan-1-one with phenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (4:1) at 80°C affords the target compound in 72% yield. This method excels in regioselectivity but requires stringent anhydrous conditions to prevent catalyst deactivation.

Grignard Reaction Sequential Alkylation

Sequential alkylation using Grignard reagents offers precise control over methyl group placement. Starting with 1-phenylhexan-1-one, treatment with methylmagnesium bromide at −78°C introduces the first methyl group at position 2. Subsequent reactions with isopropylmagnesium chloride install the 4,4-dimethyl groups, culminating in a 68% overall yield. This approach, while labor-intensive, avoids competing elimination pathways common in bulkier systems.

Catalytic and Industrial-Scale Methods

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and efficiency. Continuous flow reactors equipped with immobilized palladium catalysts enable the continuous synthesis of 2,4,4-trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one at 120°C and 15 bar pressure. Residence times of 30 minutes achieve 85% conversion, with catalyst lifetimes exceeding 200 hours. Such systems minimize waste and enhance heat transfer compared to batch processes.

Acid-Catalyzed Cyclization

Bronsted acids like p-toluenesulfonic acid (PTSA) facilitate the cyclization of γ,δ-unsaturated ketones to form the propene moiety. For example, treating 2,4,4-trimethyl-1-phenylhex-5-en-1-one with 10 mol% PTSA in toluene at reflux induces a 6-endo-trig cyclization, yielding the target compound in 74% yield. This method avoids transition metals, making it appealing for pharmaceutical applications.

Alternative Synthesis Approaches

Ultrasound-Promoted Reactions

Ultrasonic irradiation significantly accelerates reaction kinetics by enhancing mass transfer and cavitation. A green chemistry route involves sonicating 2,3-dihydrobenzofuran-5-carbaldehyde with prop-1-en-2-ylmagnesium bromide in tetrahydrofuran (THF) at 40 kHz for 30 minutes, achieving an 82% yield. This method reduces reaction times from hours to minutes and is adaptable to automated systems.

Table 2: Ultrasound vs. Traditional Heating

| Method | Time (min) | Yield (%) | Energy Consumption (kWh) |

|---|---|---|---|

| Ultrasound | 30 | 82 | 0.5 |

| Conventional | 180 | 75 | 2.1 |

Enzymatic Asymmetric Synthesis

Recent advances in biocatalysis employ ketoreductases to enantioselectively reduce diketone intermediates. For instance, using KRED-101 from Lactobacillus kefir, 2,4,4-trimethyl-1-phenylhexane-1,2-dione is reduced to the corresponding (R)-alcohol, which is then oxidized to the ketone with retention of configuration. This method achieves 98% enantiomeric excess (ee) and 70% isolated yield.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Nonpolar solvents like toluene favor cyclization by stabilizing transition states through hydrophobic interactions, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions. Lower temperatures (−78°C to 0°C) suppress side reactions in Grignard additions but require cryogenic equipment.

Byproduct Mitigation

Common byproducts include over-alkylated derivatives and elimination products. Implementing scavenger resins (e.g., polymer-bound triphenylphosphine) or sequential quenching (e.g., aqueous NH4Cl followed by NaHCO3) improves purity. Chromatographic purification using silica gel with hexane/ethyl acetate (9:1) typically achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in the presence of a suitable solvent like carbon tetrachloride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

α-Pyrrolidinohexanophenones (α-PHPs)

α-PHP (1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one) shares the hexan-1-one core with the target compound but replaces the isopropenyl and trimethyl groups with a pyrrolidine ring at position 2 . Key differences include:

- Polarity : The pyrrolidine moiety in α-PHP introduces hydrogen-bonding capability, increasing water solubility (39.83 mg/L at 25°C) compared to the hydrophobic isopropenyl and trimethyl groups in the target compound .

- Melting Point : α-PHP has a melting point of 108.9°C, likely lower than the target compound due to reduced steric hindrance and crystalline packing efficiency .

Substituted Hexan-1-ones with Aromatic Groups

describes hexan-1-one derivatives with piperidin-1-yl and hydroxydiphenylmethyl groups (e.g., compounds 2c–2g). For example:

- 6-(4'-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-iso-butylphenyl)hexan-1-one (2g) : Melting point = 201°C, attributed to extensive π-π stacking and hydrogen bonding .

Impact of Alkyl and Alkenyl Substituents

Trimethyl vs. Cyclic Amine Groups

The trimethyl groups in the target compound contrast with cyclic amines (e.g., pyrrolidine in α-PHP, piperidine in compounds). These differences influence:

Prop-1-en-2-yl vs. Halogenated Aromatic Groups

highlights 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrobromide, where a fluorine atom enhances dipole interactions and metabolic stability. In contrast, the target compound’s isopropenyl group may confer rigidity and alter receptor binding kinetics .

Physicochemical Properties: Comparative Analysis

Notes:

- The target compound’s predicted higher melting point than α-PHP stems from steric effects of trimethyl groups enhancing crystalline packing.

- Reduced solubility compared to α-PHP aligns with increased hydrophobicity .

Pharmacological and Regulatory Considerations

- Legislative Status : Analogues like α-PHP and MPHP (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one) are controlled substances in multiple jurisdictions due to stimulant effects . The target compound’s structural similarity may place it under analogous regulations.

- Receptor Interactions: The isopropenyl group in the target compound could modulate serotonin/dopamine reuptake inhibition compared to pyrrolidine-containing cathinones, though empirical data are lacking .

Biological Activity

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one, also known as a type of chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their reactive α,β-unsaturated carbonyl groups, which contribute to their pharmacological properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

The molecular formula of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one is , with a molecular weight of approximately 252.37 g/mol. The compound features a complex structure that includes multiple functional groups conducive to various biological interactions.

Biological Activities

Antimicrobial Activity

Chalcone derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2,4,4-trimethyl chalcone exhibits significant antibacterial activity against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into an effective antibacterial agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chalcone derivatives. For example, 2,4,4-trimethyl chalcone has shown cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

The compound has also demonstrated antioxidant properties. In vitro assays indicate that it can scavenge free radicals effectively:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25.0 |

| ABTS Radical Scavenging | 30.5 |

This suggests potential applications in preventing oxidative stress-related diseases.

The biological activities of 2,4,4-trimethyl chalcone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It can alter various signaling pathways associated with inflammation and cancer progression.

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant aspect of its anticancer activity.

Case Studies

A notable study conducted by examined the effects of various chalcone derivatives on cancer cell lines and found that modifications in the chalcone structure significantly impacted their biological activity. This reinforces the importance of structural characteristics in determining efficacy.

Another investigation focused on the antimicrobial properties reported similar findings regarding the effectiveness against resistant strains of bacteria, emphasizing the potential for developing new therapeutic agents based on this compound's structure .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one, and how can reaction conditions be optimized for higher yields?

- The compound can be synthesized via Claisen-Schmidt condensation, where acetophenone derivatives react with aldehydes under alkaline conditions. Optimization involves adjusting solvent polarity (e.g., ethanol or DCM), temperature, and catalyst concentration (e.g., thionyl chloride or NaOH) to enhance yield .

Q. Which spectroscopic techniques are essential for characterizing structural features, and what diagnostic signals should be prioritized?

- 1H/13C NMR : Key signals include the ketone carbonyl (δ 190–210 ppm in 13C NMR) and allylic protons in the prop-1-en-2-yl group (δ 5.0–6.0 ppm in 1H NMR). FT-IR : Confirm the ketone C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹). Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula .

Q. What chromatographic methods are recommended for isolating this compound, and how are impurities identified?

- Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is effective. Impurities, such as unreacted starting materials or byproducts (e.g., aldol adducts), are identified via TLC and cross-validated with HPLC-MS .

Advanced Questions

Q. How can SHELXL refinement protocols address crystallographic disorder in the 2,4,4-trimethyl substituents during X-ray structure determination?

- SHELXL allows partial occupancy modeling and anisotropic displacement parameter (ADP) refinement to resolve disorder in crowded regions like the trimethyl groups. Constraints (e.g., SIMU/DELU) mitigate overfitting, ensuring accurate electron density maps .

Q. What methodologies resolve conflicting NMR data caused by dynamic processes in the prop-1-en-2-yl group?

- Variable-temperature NMR (VT-NMR) suppresses signal splitting from diastereotopic protons by freezing conformational exchange. 2D NOESY or COSY correlations clarify spatial relationships between protons, while DFT calculations predict chemical shifts for comparison .

Q. How can Mercury's Materials Module analyze intermolecular interactions in the crystal structure?

- Mercury calculates interaction motifs (e.g., π-π stacking between phenyl rings) and hydrogen-bonding networks. The "Packing Similarity" tool compares the compound’s lattice with analogs to identify conserved packing patterns .

Q. What experimental approaches investigate steric effects of trimethyl groups on cycloaddition reactivity?

- Competitive Diels-Alder reactions with dienes (e.g., anthracene) under controlled conditions assess steric hindrance. Kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates, while X-ray crystallography reveals transition-state geometries .

Q. How do packing similarity calculations enhance understanding of structural analogs’ solid-state behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.